2-Bromo-3-methoxybenzyl alcohol
Description
Contextual Significance in Organic Synthesis
In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring is of paramount importance. 2-Bromo-3-methoxybenzyl alcohol offers a distinct advantage in this regard. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the methoxy (B1213986) group can influence the reactivity of the aromatic ring and can be a precursor for other functional groups. The benzylic alcohol moiety itself is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functionalities. This trifecta of reactive sites makes this compound a highly sought-after starting material for the synthesis of a diverse array of organic compounds.
Overview of Aromatic Benzyl (B1604629) Alcohols as Research Targets
Aromatic benzyl alcohols, in general, are a significant class of compounds in chemical research. patsnap.comwikipedia.orgpatsnap.combyjus.com They are naturally present in many plants and essential oils. wikipedia.org Their utility spans from being solvents and fragrance components to serving as crucial precursors in the synthesis of pharmaceuticals and other fine chemicals. patsnap.comwikipedia.orgpatsnap.com The hydroxyl group of benzyl alcohol can be easily converted to other functional groups, and the aromatic ring can be modified through various substitution reactions. patsnap.com This versatility has made them a focal point for the development of new synthetic methodologies. Researchers continuously explore novel ways to synthesize and functionalize benzyl alcohols, aiming to create more efficient and selective chemical transformations. acs.org The study of substituted benzyl alcohols, such as this compound, contributes to this broader understanding and expands the toolbox available to synthetic chemists.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2-bromo-3-methoxyphenyl)methanol sigmaaldrich.com |
| Molecular Formula | C8H9BrO2 uni.lu |
| Molecular Weight | 217.06 g/mol sigmaaldrich.com |
| CAS Number | 199436-55-0 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Detailed Research Findings
The synthesis of various derivatives starting from bromo-methoxy substituted benzyl alcohols highlights the compound's role as a versatile intermediate. For instance, the synthesis of 1-allyl-2-bromo-5-methoxybenzene has been documented, starting from 2-bromo-5-methoxybenzyl bromide. rsc.org While not identical, this demonstrates the synthetic pathways accessible to this class of compounds. The conversion of a benzyl alcohol to a benzyl bromide is a common transformation, often achieved using reagents like phosphorus tribromide.
Furthermore, research into the synthesis of related compounds, such as 3-bromo-2-methylbenzyl alcohol, provides insights into the types of reactions these molecules can undergo. prepchem.com The synthesis of 3-bromo-2-methoxybenzyl alcohol has been noted as a component in the synthesis of various chemical compounds, serving as a useful scaffold and building block. biosynth.com
The reactivity of the functional groups is also a subject of study. For example, the oxidation of benzyl alcohols to aromatic aldehydes is a well-established transformation in organic chemistry. acs.org This reaction is a fundamental step in many synthetic sequences. Additionally, the bromine atom on the aromatic ring can be utilized in photoredox-catalyzed reactions to form new carbon-carbon bonds, as demonstrated in the alkenylation of benzylsulfonium salts derived from 2-bromobenzyl alcohol. researchgate.net
Interactive Data Table: Research Applications of Substituted Benzyl Alcohols
| Research Area | Application/Reaction |
| Organic Synthesis | Precursor for the synthesis of complex molecules biosynth.com |
| Cross-Coupling Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds |
| Functional Group Interconversion | Oxidation to aldehydes and carboxylic acids patsnap.comacs.org |
| Photoredox Catalysis | Generation of radical intermediates for C-C bond formation researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEAWRYONGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199436-55-0 | |
| Record name | 2-Bromo-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 3 Methoxybenzyl Alcohol and Its Analogues
Conventional Synthetic Approaches
Traditional methods for synthesizing benzyl (B1604629) alcohols, including 2-bromo-3-methoxybenzyl alcohol, have long been established in organic chemistry. These methods often involve Grignard reactions and the reduction of carboxylic acids and esters.
Grignard Reaction Pathways for Benzyl Alcohol Formation
The Grignard reaction is a fundamental method for forming carbon-carbon bonds and can be used to produce almost any alcohol from the right alkyl halides and carbonyl compounds. mnstate.edu To synthesize a benzyl alcohol like this compound, a Grignard reagent is prepared from an aryl halide, such as a substituted bromobenzene (B47551), by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edudoubtnut.com This reagent then reacts with formaldehyde. doubtnut.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde, creating an alkoxide intermediate. doubtnut.com This intermediate is then hydrolyzed with water or a dilute acid to produce the final benzyl alcohol. doubtnut.com The use of activated magnesium, known as Rieke Magnesium, allows for the preparation of functionalized Grignard reagents at low temperatures. organic-chemistry.org
A major side product in Grignard reactions is biphenyl, which forms from a coupling reaction between the Grignard reagent and any unreacted bromobenzene. libretexts.org This side reaction is more likely at higher concentrations of bromobenzene and at elevated temperatures. libretexts.org
Reduction of Corresponding Aromatic Carboxylic Acids and Esters
Another common method for producing benzyl alcohols is the reduction of the corresponding aromatic carboxylic acids or esters. rsc.org For instance, 2-bromo-3-methoxybenzoic acid can be reduced to this compound. ontosight.ai A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org
Similarly, the corresponding ester, methyl 2-bromo-3-methoxybenzoate, can be reduced to form this compound. The synthesis of the starting ester often involves the bromination of the corresponding benzoic acid followed by esterification.
Advanced and Sustainable Synthesis Strategies
In recent years, there has been a significant shift towards developing more advanced and sustainable methods for chemical synthesis. These strategies aim to be more efficient, selective, and environmentally friendly.
Biocatalytic and Enzymatic Transformations for Chiral Alcohol Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. magtech.com.cnnih.gov The enzymatic asymmetric reduction of prochiral ketones is a highly effective method for producing enantiomerically pure aryl alcohols. magtech.com.cn This can be achieved using whole microbial cells, purified enzymes, or genetically engineered organisms. magtech.com.cn
For example, recombinant E. coli strains expressing cytochrome P450 monooxygenases have been shown to catalyze the benzylic hydroxylation of various compounds to produce chiral benzylic alcohols with high enantioselectivity. researchgate.net Similarly, various yeast strains have been used for the enantioselective reduction of substituted acetophenones to yield chiral alcohols. researchgate.net Ketoreductases, such as KRED1001, are also used for the asymmetric reduction of ketoesters to produce chiral hydroxy esters, which are valuable pharmaceutical intermediates. nih.gov
The table below summarizes the enantioselective reduction of various substituted acetophenones using different biocatalysts.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
| 2-bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast | (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol | 99% | >90% |
| 3-methoxy acetophenone | Debaryomyces hansenii P1 | (R)-1-(3-methoxyphenyl) ethanol | >99% | 82% |
| Keto methyl ester | Recombinant E. coli with ketoreductase from Pichia methanolica | (S)-hydroxy methyl ester | 99% | 98% |
Metal-Catalyzed Coupling and Annulation Reactions in Synthesis
Metal-catalyzed reactions offer efficient and selective routes for the synthesis of substituted benzyl alcohols. Transition metal-mediated systems, such as those using nickel, cobalt, or iron, can catalyze the cross-coupling of Grignard reagents with benzyl alcohols. acs.orgthieme-connect.com Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with potassium acetoxymethyltrifluoroborate are also used to produce benzylic alcohols in good yields. organic-chemistry.org
Dual nickel/photoredox-catalyzed systems enable the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates to provide a diverse range of chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org Another advanced method involves a visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes, which yields chiral benzyl alcohols with high enantiomeric excess. organic-chemistry.org
The following table highlights some metal-catalyzed reactions for the synthesis of benzyl alcohol derivatives.
| Reaction Type | Catalyst System | Reactants | Product | Key Features |
| Cross-Coupling | Nickel complex | Benzyl alcohol, Aryl/Alkyl Grignard reagent | Arylated/Alkylated product | Direct C-O bond activation acs.orgthieme-connect.com |
| Suzuki-Miyaura Coupling | Palladium catalyst | Aryl halide, Potassium acetoxymethyltrifluoroborate | Benzylic alcohol | Good yields organic-chemistry.org |
| Reductive Cross-Coupling | Dual Nickel/Photoredox | Aryl halide, α-bromobenzoate | Chiral secondary benzylic alcohol | Excellent enantiocontrol, mild conditions organic-chemistry.org |
| Reductive 1,2-Addition | Visible-light/Cobalt | Aryl iodide, Aldehyde | Chiral benzyl alcohol | High enantiomeric excess, avoids precious metals organic-chemistry.org |
Green Chemistry Principles in Synthetic Route Design
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of benzyl alcohol synthesis, this involves using environmentally friendly solvents, catalysts, and reagents. acs.org
One approach is the use of iron catalysts, which are abundant, inexpensive, and have low toxicity, in place of rare and noble metals. acs.org For instance, iron(III) chloride has been used to catalyze the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.org This method produces only water as a byproduct, resulting in a high atom economy. acs.org
Photocatalysis using visible light as a driving force is another green strategy. organic-chemistry.org This has been applied to the decarboxylative hydroxylation of carboxylic acids to alcohols using molecular oxygen as the oxidant. organic-chemistry.org Ionic liquids are also being explored as green reaction media for reactions such as the synthesis of benzyl phenyl sulfide (B99878) from thioanisole (B89551) and benzyl alcohol. nih.gov
Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Methoxybenzyl Alcohol
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of 2-bromo-3-methoxybenzyl alcohol is substituted with three groups: a bromo group, a methoxy (B1213986) group, and a benzylic alcohol (hydroxymethyl) group. The interplay of the electronic effects of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strongly activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. The benzylic alcohol group is weakly deactivating and meta-directing.
Regioselective Bromination Studies on Analogues
Studies on analogues such as 3-methoxybenzyl alcohol provide insights into the expected regioselectivity of bromination. The powerful ortho-, para-directing effect of the methoxy group is the dominant factor. In the case of this compound, the positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is already occupied by a bromine atom. Therefore, incoming electrophiles would be directed to the C4 and C6 positions.
Research on the bromination of related 3-alkoxybenzylidene acetals has shown that bromination occurs regioselectively at the C-6 position, para to the alkoxy group. This high regioselectivity is attributed to the strong directing effect of the alkoxy group.
Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Moieties
The presence of both a bromo substituent on the aromatic ring and a primary alcohol functional group allows for a range of nucleophilic substitution reactions. The benzylic alcohol can be converted to a better leaving group, such as a tosylate or a halide, to facilitate substitution. The aryl bromide is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under forcing conditions (e.g., transition metal catalysis).
A study on the synthesis of certain isoquinolines utilized this compound as a starting material. In this multi-step synthesis, the benzylic alcohol was first converted to the corresponding benzyl (B1604629) bromide using phosphorus tribromide. This benzyl bromide then underwent a nucleophilic substitution reaction with an amine to form a secondary amine, which was a key intermediate in the subsequent cyclization to form the isoquinoline (B145761) ring system.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde, or further to the carboxylic acid, 2-bromo-3-methoxybenzoic acid. The choice of oxidizing agent determines the product.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), are typically used for the selective oxidation to the aldehyde. For instance, the oxidation of this compound with manganese (IV) oxide has been reported to yield 2-bromo-3-methoxybenzaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically lead to the formation of the carboxylic acid.
| Oxidizing Agent | Product |
| Manganese (IV) Oxide (MnO2) | 2-Bromo-3-methoxybenzaldehyde |
| Pyridinium Chlorochromate (PCC) | 2-Bromo-3-methoxybenzaldehyde |
| Potassium Permanganate (KMnO4) | 2-Bromo-3-methoxybenzoic acid |
Reduction Reactions to Hydrocarbon Analogues
The benzylic alcohol functional group can be reduced to a methyl group, yielding 2-bromo-3-methoxytoluene. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a halide or tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
A more direct method for the deoxygenation of the benzylic alcohol is the Barton-McCombie deoxygenation. This involves the formation of a thiocarbonyl derivative, such as a xanthate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride).
Functional Group Interconversions of the Benzylic Alcohol
The hydroxyl group of this compound can undergo various functional group interconversions.
Etherification: Reaction with an alkyl halide in the presence of a base (e.g., sodium hydride) will form the corresponding benzyl ether. This is a standard Williamson ether synthesis.
Esterification: The alcohol can be acylated with an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to produce the corresponding ester.
These reactions are fundamental in synthetic organic chemistry for protecting the alcohol functionality or for introducing new functional groups.
Demethylation and Ether Cleavage Reactions
The methoxy group of this compound can be cleaved to yield the corresponding phenol, 2-bromo-3-hydroxybenzyl alcohol. This demethylation is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr3). Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers.
The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion on the methyl group.
| Reagent | Product |
| Boron Tribromide (BBr3) | 2-Bromo-3-hydroxybenzyl alcohol |
| Hydrogen Bromide (HBr) | 2-Bromo-3-hydroxybenzyl alcohol |
Derivatization and Structural Modification Strategies
Synthesis of Ether Derivatives
The conversion of the hydroxyl group of 2-Bromo-3-methoxybenzyl alcohol into an ether linkage is a common strategy to modify the compound's polarity, lipophilicity, and steric profile. The Williamson ether synthesis is a classic and highly effective method for this transformation. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Current time information in Pasuruan, ID.wikipedia.org
The general procedure involves treating this compound with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. organic-chemistry.orgyoutube.com This intermediate is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to yield the desired ether. Current time information in Pasuruan, ID.libretexts.org The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and avoid the competing E2 elimination reaction that can dominate with secondary or tertiary halides. Current time information in Pasuruan, ID.libretexts.org
| Reactant | Base | Solvent | Product |
|---|---|---|---|
| Methyl iodide | NaH | THF | 1-(Bromomethyl)-2-bromo-3-methoxybenzene |
| Ethyl bromide | NaH | THF | 1-Bromo-2-(ethoxymethyl)-3-methoxybenzene |
| Benzyl bromide | K2CO3 | Acetonitrile (B52724) | 1-(Benzyloxymethyl)-2-bromo-3-methoxybenzene |
Synthesis of Ester Derivatives
Esterification of the primary alcohol function is another fundamental derivatization strategy, yielding compounds that are often valuable as prodrugs or intermediates. The most direct method involves the reaction of this compound with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using coupling agents. thieme-connect.de
A highly efficient method is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nih.gov The base serves to neutralize the hydrochloric acid byproduct. Alternatively, modern coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the direct condensation of the alcohol with a carboxylic acid under mild conditions. researchgate.netaocs.org These methods are broadly applicable to a wide range of carboxylic acids, allowing for the introduction of diverse functional groups. researchgate.net
| Carboxylic Acid/Derivative | Method | Reagents | Product |
|---|---|---|---|
| Acetic Anhydride | Acylation | Pyridine | (2-Bromo-3-methoxyphenyl)methyl acetate (B1210297) |
| Benzoyl Chloride | Acylation | Triethylamine | (2-Bromo-3-methoxyphenyl)methyl benzoate |
| Benzoic Acid | DCC Coupling | DCC, DMAP | (2-Bromo-3-methoxyphenyl)methyl benzoate |
Development of Halogenated Benzyl Alcohol Analogues
The bromine atom on the aromatic ring of this compound is a key site for further functionalization, including the introduction of other halogen atoms. One strategy involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with an electrophilic halogen source. researchgate.net For example, quenching with iodine (I2) would yield 2-iodo-3-methoxybenzyl alcohol, while reaction with N-chlorosuccinimide (NCS) could introduce a chlorine atom.
Alternatively, the bromine can be used as a handle in palladium-catalyzed cross-coupling reactions to first build a more complex scaffold, which can then be subjected to further halogenation. mdpi.com Direct electrophilic halogenation of the aromatic ring is also possible, though the directing effects of the existing methoxy (B1213986), bromomethyl (or derivatized), and bromo groups would need to be considered to control the regioselectivity of the reaction. For instance, N-halosuccinimides (NXS) are effective reagents for the halogenation of benzyl alcohols under specific conditions. mdpi.com
Incorporation into Polycyclic and Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of fused ring systems. The bromo and hydroxyl groups can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles. acs.orgacs.org For example, the alcohol can be converted into an ether by reaction with a molecule containing a terminal alkyne. The resulting intermediate, possessing both an aryl bromide and an alkyne, is a prime substrate for palladium-catalyzed intramolecular reactions, such as a tandem cyclization/cross-coupling, to generate fused furo- or pyrano-aromatic systems. acs.orgnih.gov
Another approach involves converting the benzyl alcohol into a derivative suitable for cyclization. For instance, oxidation to the corresponding aldehyde, followed by reaction with a suitable nucleophile (e.g., a substituted amine or phenol), can generate an intermediate that undergoes intramolecular C-H activation or other palladium-catalyzed cyclization methods to form complex heterocyclic structures. acs.orgnih.gov
Mannich Reaction-Based Derivatization
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an amine, and formaldehyde. wikipedia.orglibretexts.org While this compound itself does not have a sufficiently acidic proton for a classic Mannich reaction, it can be derivatized to participate in such transformations. organic-chemistry.orgadichemistry.com
One potential pathway involves the oxidation of the benzyl alcohol to 2-bromo-3-methoxybenzaldehyde. This aldehyde can then serve as the non-enolizable aldehyde component in the reaction. In another strategy, the aromatic ring itself, activated by the electron-donating methoxy group, could potentially act as the nucleophilic component, reacting with a pre-formed iminium ion (from an amine and formaldehyde) in an electrophilic aromatic substitution variant of the Mannich reaction. adichemistry.com This would lead to the introduction of an aminomethyl group onto the aromatic ring, a common structural motif in pharmaceuticals.
Formation of Bifunctional and Polyfunctionalized Compounds
The orthogonal reactivity of the alcohol and bromo groups allows for the stepwise synthesis of complex bifunctional and polyfunctionalized molecules. albany.edu A common strategy is to protect the alcohol group, for instance as a silyl ether (e.g., TBDMS ether) or a benzyl ether. With the hydroxyl group masked, the aryl bromide can be selectively transformed.
Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. organic-chemistry.org For example, Suzuki coupling with a boronic acid can introduce a new aryl or alkyl group at the bromine position. mdpi.com Sonogashira coupling with a terminal alkyne can install an alkynyl moiety. organic-chemistry.org After the C-C bond-forming reaction is complete, the protecting group on the alcohol can be removed to regenerate the hydroxyl functionality. This newly unmasked alcohol is then available for further transformations, such as oxidation, esterification, or etherification, leading to the creation of highly functionalized molecules with precise architectural control.
Applications in Specialized Organic Synthesis
Utilization as a Key Building Block in Complex Molecule Synthesis
The true potential of 2-Bromo-3-methoxybenzyl alcohol is realized in its application as a foundational component for more elaborate molecules. Its structural isomers have been instrumental in the synthesis of a variety of commercially and biologically important compounds.
While specific examples detailing the use of this compound are not extensively documented in public literature, its isomers are well-established as intermediates in pharmaceutical synthesis. For instance, related bromo-methoxybenzyl alcohols are recognized as key building blocks for creating complex molecules with potential therapeutic applications. Isomers like 3-Bromo-2-methoxybenzyl alcohol have been utilized as scaffolds for compounds with antihypertensive and anti-inflammatory properties. This demonstrates the value of the bromo-methoxybenzyl alcohol framework in developing new medicinal agents.
The utility of this class of compounds extends to the agrochemical and specialty chemical industries. The related compound p-methoxybenzyl alcohol is a known raw material for the synthesis of important organic intermediates used in agricultural chemicals. google.com The reactivity of the brominated aromatic ring combined with the alcohol functionality allows for its incorporation into a wide array of specialty chemicals.
The structural framework of this compound suggests its potential use as a building block for dyes and pigments. The aromatic core is a common feature in many chromophores, and the functional groups present would allow for synthetic modifications to tune color and other properties. However, this remains a less documented area of application compared to its role in pharmaceutical and agrochemical synthesis.
Table 1: Demonstrated and Potential Applications of Bromo-Methoxybenzyl Alcohol Isomers
| Application Area | Compound Type/Example | Reference |
|---|---|---|
| Pharmaceuticals | Antihypertensive & Anti-inflammatory Agents | |
| Agrochemicals | Agricultural Chemical Intermediates | google.com |
| Specialty Chemicals | General Organic Transformations | |
| Dyes & Pigments | Potential Chromophore Precursor |
Contribution to Natural Product Total Synthesis
The intricate structures of natural products often require highly functionalized and stereochemically defined building blocks. The bromo-methoxy motif is a key feature in several complex marine natural products.
A significant application of bromo-methoxy-containing fragments is in the total synthesis of marine natural products such as oscillariolide and the phormidolides. acs.orgnih.govacs.org These complex polyketides feature a long, polyhydroxylated chain that terminates in a synthetically challenging (E)-bromomethoxydiene (BMD) moiety. acs.orgresearchgate.net The first enantioselective synthesis of this common polyhydroxylated chain was a major step towards the total synthesis of these compounds. acs.orgresearchgate.net Research has focused on creating key fragments like (E)-4-Bromo-3-methoxybut-3-en-2-one, which serves as a critical building block for the BMD motif. researchgate.net This highlights the strategic importance of the "bromo-methoxy" functionality in assembling complex, biologically active natural products. acs.orgnih.govacs.orgresearchgate.net
Role in Catalysis Development and Reagent Design
Substituted benzyl (B1604629) alcohols, including this compound, are frequently used as model substrates in the development of new catalysts and chemical reagents due to their representative functionalities.
Their oxidation is a key transformation in organic chemistry, and much research is dedicated to developing efficient and selective catalysts for this process. nih.govrsc.orgfrontiersin.orgacs.org For example, the catalytic oxidation of various methoxy-substituted benzyl alcohols has been studied using bimetallic catalysts to understand the influence of substituent positions on catalytic activity. nih.gov Furthermore, iron nitrate (B79036) has been shown to be a highly effective and eco-friendly catalyst for the selective oxidation of benzyl alcohols to their corresponding aldehydes. nih.govfrontiersin.org
In the realm of reagent design, polymer-supported reagents are favored for their ease of use and recyclability. cam.ac.ukresearchgate.netresearchgate.net For instance, the effectiveness of new polymer-supported borohydride (B1222165) reagents, which are used for the reduction of aldehydes and ketones, has been demonstrated through the successful reduction of aldehydes like 3,4-dimethoxybenzyl aldehyde to the corresponding alcohol. cam.ac.uk Similarly, polymer-supported oxidizing agents, such as those based on chromic acid, provide a practical method for converting alcohols to aldehydes and ketones. researchgate.netresearchgate.netacs.org The use of related molecules like 2-bromobenzyl alcohol in photoredox-catalyzed reactions further illustrates how this class of compounds helps advance modern synthetic methodologies. researchgate.net
Analytical and Computational Approaches in Research
Advanced Spectroscopic Characterization of Reaction Products (NMR, IR, Mass Spectrometry)
Spectroscopy is the cornerstone for the structural elucidation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of 2-Bromo-3-methoxybenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound in solution. For this compound, ¹H NMR and ¹³C NMR spectra provide a map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each type of hydrogen atom in the molecule. The aromatic region would display a complex pattern for the three adjacent protons on the benzene (B151609) ring. The benzylic protons (-CH₂OH) would typically appear as a singlet, though this can sometimes be a doublet due to coupling with the alcohol proton. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet, and the hydroxyl (-OH) proton would present as a broad, exchangeable singlet. While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated by comparing with related structures like 2-bromobenzyl alcohol and 5-bromo-2-methoxybenzyl alcohol. nih.govchemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. This includes the six distinct aromatic carbons (four of which are directly attached to a proton and two are substituted), the benzylic carbon, and the methoxy carbon. The position of each signal is influenced by its chemical environment, including the effects of the bromo and methoxy substituents.
Table 1: Predicted and Comparative ¹H NMR Data
| Proton Type | Expected Chemical Shift (ppm) for this compound | Comparative Data: 2-Bromobenzyl alcohol (CDCl₃) chemicalbook.com |
|---|---|---|
| Aromatic (Ar-H) | ~6.9 - 7.5 | 7.15 - 7.53 |
| Benzylic (Ar-CH₂OH) | ~4.7 | 4.71 |
| Methoxy (-OCH₃) | ~3.8 | N/A |
| Hydroxyl (-OH) | Variable (broad s) | 2.41 (broad s) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very prominent, broad band would appear in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding. Strong absorptions for C-H stretching would be seen just below 3000 cm⁻¹ for the benzylic group and just above 3000 cm⁻¹ for the aromatic C-H bonds. Furthermore, characteristic C-O stretching vibrations for the alcohol and the aryl ether would be expected between 1260 and 1000 cm⁻¹. nist.govchemicalbook.com The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically around 550 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3300 (Broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (in CH₂) | C-H Stretch | 2960 - 2850 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | ~1250 and ~1040 |
| Primary Alcohol (-CH₂OH) | C-O Stretch | ~1050 |
| Bromoalkane (Ar-Br) | C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₈H₉BrO₂), the molecular ion peak (M⁺) would be expected at m/z 216 and 218, with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). libretexts.org
Common fragmentation pathways for benzyl (B1604629) alcohols include alpha-cleavage (breaking the bond next to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.orgyoutube.com Predicted fragmentation for this compound could include the loss of water ([M-H₂O]⁺), leading to a peak at m/z 198/200. uni.lu The molecular ion itself may be observed as various adducts, such as [M+H]⁺ or [M+Na]⁺, depending on the ionization technique used. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct / Fragment | Predicted m/z |
|---|---|
| [M]⁺ (⁷⁹Br) | 215.97804 |
| [M]⁺ (⁸¹Br) | 217.97599 |
| [M+H]⁺ | 216.98587 |
| [M+Na]⁺ | 238.96781 |
| [M-H]⁻ | 214.97131 |
| [M+H-H₂O]⁺ | 198.97585 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for both the isolation of a target compound from a reaction mixture and the subsequent assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated components appear as distinct spots, and the retention factor (Rf) of the product can be compared to that of the starting materials.
Column Chromatography: For preparative scale purification, column chromatography is the standard method. rsc.org A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. A solvent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates based on their polarity, allowing for the separation and collection of the pure this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the isolated compound. nih.govhelixchrom.com A reversed-phase C18 column is commonly used for benzyl alcohol and related compounds. nih.govhelixchrom.com The sample is injected into a high-pressure stream of a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and its elution is monitored by a UV detector. The purity is determined by the percentage of the total peak area that corresponds to the product peak. This method is highly sensitive and can detect even minor impurities. nih.gov
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds like benzyl alcohol derivatives. ewai-group.comscholarsresearchlibrary.com The sample is vaporized and passed through a capillary column. The retention time is a characteristic of the compound, and the integrated peak area is proportional to its concentration, allowing for quantitative purity assessment. ewai-group.com
Computational Chemistry Studies (e.g., electronic structure, reactivity predictions)
Computational chemistry serves as a powerful complement to experimental work, providing insights into molecular properties that can be difficult to measure directly. nih.govchemrxiv.org Using methods like Density Functional Theory (DFT), researchers can model the structure and predict the reactivity of this compound. eurasianjournals.com
Electronic Structure: Calculations can determine the optimized three-dimensional geometry of the molecule, predicting bond lengths and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's electronic properties. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com
Reactivity Predictions: Computational models can map the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict how the molecule will interact with other reagents. mdpi.com Furthermore, methods like Fukui function analysis can pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack. mdpi.com These theoretical studies can guide the design of new reactions and help explain observed experimental outcomes. While specific studies on this compound are not prevalent, the methodologies have been successfully applied to numerous related aromatic and heterocyclic compounds to understand their reactivity and properties. nih.goveurasianjournals.comweizmann.ac.il
Biological and Pharmacological Investigations of Derivatives
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies
The field of medicinal chemistry focuses on designing and synthesizing compounds that can be used to treat or diagnose diseases. nih.gov Structure-Activity Relationship (SAR) studies are a crucial component of this process, as they aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov By making systematic changes to a lead compound, chemists can identify the key chemical features, or pharmacophores, responsible for its effects and optimize them to create more potent and selective drugs. drugdesign.org
Derivatives of benzyl (B1604629) alcohol are widely studied in pharmacology and medicinal chemistry. ontosight.ai The 2-bromo-3-methoxybenzyl alcohol moiety, in particular, has been used as a building block in the synthesis of more complex molecules. biosynth.com For instance, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified and optimized for its inhibitory effects on specific enzymes. nih.gov SAR studies on this scaffold have revealed important insights. For example, the presence and position of substituents on the benzyl ring significantly influence the compound's potency and selectivity. nih.gov
In one study, modifications to a benzenesulphonohydrazide structure showed that the presence of a bromine atom at the R¹ position, a hydroxy group at R², and a methoxy (B1213986) group at R³ resulted in increased activity against HepG2 and H2170 tumor cell lines. nih.gov This highlights the importance of the specific substitution pattern found in derivatives of 2-bromo-3-hydroxy-4-methoxybenzaldehyde, a closely related structure. nih.gov The strategic alteration of a parent compound's molecular structure allows chemists to produce new compounds with potentially improved or different activities. drugdesign.org
| Scaffold/Derivative Class | Key SAR Finding | Target/Activity | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Substituents on the benzyl ring are critical for potency and selectivity. | 12-Lipoxygenase Inhibition | nih.gov |
| Benzenesulphonohydrazide Derivatives | A 2-bromo, 3-hydroxy, 4-methoxy substitution pattern enhanced activity. | Anticancer (HepG2, H2170 cells) | nih.gov |
| Pyrazolopyridines | The carbonyl group (C=O) may form a crucial hydrogen bond with the receptor site. | General Receptor Binding | drugdesign.org |
**7.2. Evaluation of Bioactive Properties in Related Compounds
Derivatives built upon bromo-methoxy-substituted phenyl rings have been evaluated for a variety of biological activities.
Antipsychotic Activity: Certain benzamide (B126) derivatives containing a bromo-dimethoxy substitution pattern have shown potent antidopaminergic properties, which are characteristic of antipsychotic agents. nih.gov Specifically, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide was found to be a highly potent and atypical antipsychotic agent, equipotent to the active salicylamide (B354443) FLB 463 both in vitro and in vivo. nih.gov The study supports the idea that the o-methoxy group can adopt different orientations while maintaining the intramolecular hydrogen bond required for its bioactive conformation. nih.gov
Analgesic Activity: While direct studies on this compound derivatives are limited, alcohol, in general, is known to have analgesic properties. nih.gov A meta-analysis of controlled experimental studies confirmed that alcohol consumption can lead to a small elevation in pain threshold and a moderate to large reduction in pain intensity ratings. nih.gov This suggests that the core alcohol group could contribute to analgesic effects in its derivatives. Additionally, novel benzohydrazide (B10538) derivatives containing a 2-bromo-5-methoxy substitution have been synthesized and screened for analgesic activities, with some compounds showing promising results. capes.gov.br
Antidepressant Activity: The search for new antidepressant medications has led to the investigation of various chemical scaffolds. nih.gov While not direct derivatives of this compound, studies on novel benzothiazole (B30560) derivatives have demonstrated significant antidepressant-like effects in animal models. nih.gov Certain compounds in this class reduced immobility time in tail suspension and forced swimming tests, suggesting an effect on the serotonergic system, similar to the reference drug fluoxetine. nih.gov This indicates that heterocyclic structures, which could potentially be synthesized from benzyl alcohol precursors, are a promising area for antidepressant research. nih.gov
Inflammation is a key factor in numerous diseases, including arthritis, asthma, and neurodegenerative conditions. mdpi.comnih.gov Derivatives containing a methoxybenzyl moiety have shown significant anti-inflammatory potential. One strategy involves conjugating known non-steroidal anti-inflammatory drugs (NSAIDs) with amino acids and esterifying them with 3,4,5-trimethoxybenzyl alcohol. nih.govresearchgate.net This modification has been shown to enhance the anti-inflammatory activity of parent drugs like ibuprofen (B1674241) and ketoprofen (B1673614). mdpi.comresearchgate.net For example, a ketoprofen derivative reduced rat paw edema by 91%, compared to 47% for ketoprofen alone. nih.gov
Furthermore, derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory signaling pathways. nih.gov The anti-inflammatory activity of xanthine (B1682287) derivatives has also been linked to their function as adenosine (B11128) A2A receptor antagonists. nih.gov In one study, a 3-bromobenzylamine (B82478) derivative of xanthine was identified as a potent anti-inflammatory agent in vivo. nih.gov
| Derivative Class | Mechanism/Target | Observed Effect | Reference |
| NSAID-trimethoxybenzyl alcohol conjugates | Cyclooxygenase (COX) Inhibition | Enhanced anti-inflammatory activity compared to parent NSAIDs. | mdpi.comnih.govresearchgate.net |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) Inhibition | Potent and selective inhibition of the 12-LOX enzyme. | nih.gov |
| 8-((3-bromobenzyl)amino)xanthine | Adenosine A2A Receptor Antagonism | Potent anti-inflammatory activity in vivo. | nih.gov |
Anti-cancer Activity: The search for novel antitumor agents is a major focus of medicinal chemistry. nih.gov Synthesized bromophenol derivatives, including methylated and acetylated versions, have been evaluated for their anticancer properties. nih.gov One study showed that certain derivatives could inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov Another study on benzenesulphonohydrazide derivatives found that a compound featuring a 2-bromo, 3-hydroxy, and 4-methoxy substitution on the phenyl ring showed increased activity against HepG2 and H2170 lung cancer cell lines. nih.gov Xanthone derivatives containing bromo-substitutions have also been widely explored as anticancer agents, showing activity against various cancer cell lines. mdpi.com
Anti-microbial Activity: While research on the antimicrobial properties of this compound itself is not extensive, related structures and derivatives have been investigated. For instance, a synthetic analog of brevibacillin, an antimicrobial lipopeptide, showed significant activity against multidrug-resistant Campylobacter spp. mdpi.com This highlights the potential of developing peptide-based antimicrobials, which could incorporate modified aromatic amino acids derived from scaffolds like benzyl alcohol.
The enzyme 12-lipoxygenase (12-LOX), a target for some benzyl alcohol derivatives, plays a demonstrated role in platelet hemostasis and thrombosis. nih.gov Potent inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold were shown to inhibit platelet aggregation and calcium mobilization in human platelets. nih.gov This suggests a potential application for these derivatives in managing conditions related to platelet activity and the cardiovascular system.
Enzymatic Target Interaction Studies (e.g., Lipoxygenase, Cholinesterase Inhibition)
Lipoxygenase Inhibition: Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of fatty acids, producing signaling molecules involved in inflammation and cell proliferation. nih.gov A particular focus has been on platelet-type 12-(S)-LOX. nih.gov Researchers have identified and optimized a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as highly potent and selective inhibitors of 12-LOX. nih.gov Top compounds from this series display nanomolar potency and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov Molecular docking studies of other derivative classes, such as NSAID conjugates, have also been used to analyze interactions with cyclooxygenase (COX) enzymes, revealing how structural modifications can lead to increased selectivity for COX-2. mdpi.comnih.gov
Cholinesterase Inhibition: Cholinesterase inhibitors (ChIs) are a primary treatment for the cognitive symptoms of Alzheimer's disease, as they address the decline in cholinergic neurotransmission. nih.gov In a search for new ChIs, a tacrine-based derivative, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, was synthesized and evaluated. nih.gov While this particular compound was found to be a weak inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro, molecular docking studies helped to explain its low inhibitory ability compared to parent compounds. nih.gov This line of research demonstrates the application of bromo- and methoxy-containing fragments in the design of enzyme inhibitors relevant to neurodegenerative diseases.
| Enzyme Target | Derivative Scaffold | Key Finding | Reference |
| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Nanomolar potency and high selectivity. | nih.gov |
| Cyclooxygenase-2 (COX-2) | NSAID-trimethoxybenzyl alcohol conjugates | Enhanced and more selective inhibition compared to parent NSAIDs. | mdpi.comnih.gov |
| Acetylcholinesterase (AChE) | N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | Weak in vitro inhibition, but demonstrates design strategy. | nih.gov |
Design and Synthesis of Novel Pharmacological Scaffolds
The strategic placement of reactive groups on the this compound molecule makes it an attractive building block for medicinal chemists. The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted into an ether or ester. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the extension of the molecular framework. The methoxy group, while relatively stable, can influence the electronic properties and conformation of the molecule, which in turn can affect its biological activity.
While direct and extensive research on the use of this compound for the synthesis of novel pharmacological scaffolds is not widely documented in publicly available literature, the principles of scaffold design can be applied to understand its potential. The synthesis of derivatives from structurally related compounds, such as other bromo-methoxy benzyl isomers, provides a roadmap for how this compound could be utilized.
For instance, research on related bromo-methoxy benzohydrazide derivatives has shown that it is possible to synthesize novel compounds with potential biological activities. capes.gov.brnih.gov Following a similar synthetic logic, this compound could first be oxidized to the corresponding 2-bromo-3-methoxybenzoic acid. This acid could then be converted to a hydrazide, which serves as a key intermediate. This hydrazide can subsequently be reacted with various aryl-substituted thiazoles to generate a library of N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. This class of compounds is of interest for its potential anti-inflammatory, antimicrobial, and antiproliferative properties. capes.gov.brnih.gov
Another potential application involves the synthesis of thiazolo[3,2-a]benzimidazole derivatives. Research on other bromo-substituted benzimidazoles has demonstrated that these scaffolds can possess potent immunomodulatory and cytotoxic activities. nih.gov A hypothetical synthetic route starting from this compound might involve several steps to first construct a substituted benzimidazole (B57391) ring, which would then be cyclized with a thiazole (B1198619) moiety. The resulting scaffold would be a novel tricyclic system with the bromo and methoxy substituents positioned to modulate the interaction of the molecule with biological targets.
The table below outlines a hypothetical set of derivatives that could be synthesized from this compound, based on established synthetic routes for analogous compounds, and their potential biological relevance.
| Starting Material | Potential Derivative Scaffold | Synthetic Approach (Hypothetical) | Potential Biological Relevance |
| This compound | 2-Bromo-3-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | 1. Oxidation to carboxylic acid. 2. Conversion to hydrazide. 3. Condensation with substituted thiazoles. | Anti-inflammatory, Antimicrobial, Antiproliferative capes.gov.brnih.gov |
| This compound | Substituted Thiazolo[3,2-a]benzimidazoles | 1. Multi-step synthesis to form a substituted benzimidazole. 2. Cyclization with a thiazole precursor. | Immunomodulatory, Cytotoxic nih.gov |
It is important to note that while these synthetic pathways are chemically plausible and based on precedents with related molecules, specific research to create and test these exact derivatives from this compound would be required to confirm their synthesis and biological activities. The lack of specific published studies on this starting material highlights a potential area for future research and discovery in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-3-methoxybenzyl alcohol, and how can reaction conditions be optimized?
- Methodology :
- Bromination of 3-methoxybenzyl alcohol : Use electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or CCl₄). Optimize temperature (0–25°C) to control regioselectivity and minimize over-bromination .
- Reduction of 2-bromo-3-methoxybenzaldehyde : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction in ethanol/THF. Monitor reaction progress via TLC or HPLC to confirm aldehyde conversion .
- Data Table :
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Methoxybenzyl alcohol | Br₂/DCM, 0°C, 2h | 65–70 | >95% |
| 2-Bromo-3-methoxybenzaldehyde | NaBH₄/EtOH, RT, 1h | 85–90 | >98% |
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., 2-bromo-4,5-dimethoxybenzyl alcohol: δ 4.6 ppm for -CH₂OH, δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 217.0 (C₈H₉BrO₂) and fragmentation patterns .
- HPLC/GC : Use C18 columns (MeCN/H₂O mobile phase) for purity assessment (>98% area) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of 3-methoxybenzyl alcohol be addressed?
- Mechanistic Insight :
- Methoxy groups are ortho/para-directing, but steric hindrance at the para position (due to -CH₂OH) may favor bromination at the ortho position. Use DFT calculations to predict electron density distribution .
- Alternative Approaches :
- Directed ortho-metalation : Use LDA or Grignard reagents to deprotonate the -OH group, directing bromine to the ortho position .
- Protection/Deprotection : Temporarily protect -CH₂OH as a silyl ether (e.g., TBSCl) to modify directing effects .
Q. How to resolve contradictions between NMR and mass spectrometry data for this compound?
- Case Example : If NMR indicates a single isomer but MS shows multiple adducts:
- Hypothesis : Degradation during MS ionization (e.g., thermal decomposition in GC-MS).
- Verification :
- Use softer ionization techniques (ESI-MS instead of EI-MS).
- Cross-validate with FTIR to confirm functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Experimental Design :
- pH Optimization : Stabilize at pH 5–6 (avoid alkaline conditions that promote hydrolysis of the bromine substituent) .
- Co-solvents : Use 10–20% DMSO or EtOH to enhance solubility and reduce aggregation .
- Data Table :
| Solvent System | Stability (24h at 25°C) | Degradation Products |
|---|---|---|
| H₂O (pH 7) | <50% intact | 3-Methoxybenzyl alcohol |
| EtOH/H₂O (1:4, pH 5) | >90% intact | None detected |
Research Applications
Q. How can this compound serve as a precursor in synthesizing bioactive molecules?
- Case Study :
- Antimicrobial Agents : Couple with heterocycles (e.g., imidazoles) via Mitsunobu reaction (DIAD/PPh₃) to explore structure-activity relationships .
- Kinase Inhibitors : Introduce sulfonamide groups at the benzyl position for targeted drug design .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- Software Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
